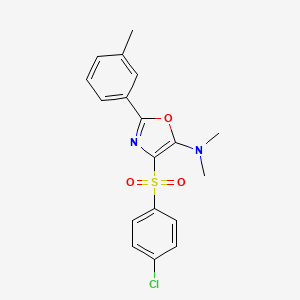

4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(m-tolyl)oxazol-5-amine

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-2-(3-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S/c1-12-5-4-6-13(11-12)16-20-17(18(24-16)21(2)3)25(22,23)15-9-7-14(19)8-10-15/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBPATSSUAWOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(m-tolyl)oxazol-5-amine typically involves multiple steps, starting with the preparation of the oxazole ring. The process may include:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfonyl group: This step involves the reaction of the oxazole intermediate with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.

Attachment of the dimethylamino group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(m-tolyl)oxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or aryl halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(m-tolyl)oxazol-5-amine has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(m-tolyl)oxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Oxazole Cores

4-[(4-Chlorophenyl)sulfonyl]-2-(2-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine

- Key Differences : The 2-methoxyphenyl substituent replaces the m-tolyl group.

- No biological data are reported, but the structural similarity suggests comparable physicochemical properties .

4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine

- Key Differences : Substitutions include a 4-fluorophenylamine (vs. N,N-dimethylamine) and a 2-furyl group (vs. m-tolyl).

- The furyl group’s smaller size and oxygen atom may reduce steric hindrance and increase polarity compared to m-tolyl. Biological activity is unspecified .

Heterocyclic Variants: Thiazole, Isoxazole, and Thiadiazole Derivatives

Thiazole-Based Compounds

- Example : 4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine (IC₅₀ = 6.2 μM for superoxide inhibition) .

- Comparison : Replacing oxazole with thiazole introduces a sulfur atom, which may enhance radical scavenging via sulfur’s redox activity. The dimethylbenzolamine group parallels the N,N-dimethylamine in the target compound, suggesting shared lipophilic characteristics.

Isoxazole Derivatives

- Example : N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine .

- The Schiff base (imine) structure contrasts with the sulfonyl group in the target compound, suggesting divergent reactivity and target selectivity.

Thiadiazole Analogues

- Example : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .

- Comparison : The thiadiazole ring, with two sulfur atoms, offers greater conformational rigidity and electron-withdrawing effects. The absence of a sulfonyl group may reduce solubility compared to the target compound.

Substituent-Driven Functional Differences

Sulfonyl Group Variations

- The target compound’s single sulfonyl group may balance solubility and membrane permeability.

Aromatic Substituents

- Meta-Tolyl vs. Para-substituted analogs (e.g., 4-chlorophenyl in ) may exhibit different spatial orientations in target engagement .

Biological Activity

4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(m-tolyl)oxazol-5-amine, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

- Oxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Sulfonyl group : A functional group that enhances the compound's reactivity and solubility.

- Chlorophenyl moiety : Contributes to the compound's lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with amines in the presence of bases. The process yields a white crystalline solid with a high melting point, indicating stability.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies revealed that it induces apoptosis in breast cancer cells, leading to morphological changes such as cell shrinkage and chromatin condensation .

- IC50 values were reported in the nanomolar range, indicating potent antitumor activity compared to standard chemotherapeutics like etoposide .

The biological activity is believed to be mediated through multiple pathways:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the G2/M phase.

- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed, promoting programmed cell death .

- Targeting Specific Enzymes : It may inhibit key enzymes involved in cancer metabolism, although specific targets remain under investigation.

Case Study 1: Breast Cancer

A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure. The study reported an IC50 value of approximately 50 nM, showcasing its potential as a therapeutic agent against resistant breast cancer phenotypes .

Case Study 2: Glioblastoma Multiforme

Another investigation assessed the compound's effects on glioblastoma multiforme (GBM) cells. Results indicated that it effectively reduced cell proliferation and induced apoptosis at low concentrations, highlighting its potential for treating aggressive brain tumors .

Data Summary

| Biological Activity | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | 50 | Apoptosis induction |

| Cytotoxicity | U87MG (Glioblastoma) | 30 | Cell cycle arrest |

| Enzyme Inhibition | Various | TBD | Targeting metabolic pathways |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-2-(m-tolyl)oxazol-5-amine, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via cyclization of intermediate hydrazides or thioureas using agents like phosphorus oxychloride (POCl₃) at 120°C, a method validated for analogous oxadiazoles and pyrazoles . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents (e.g., POCl₃) to maximize yield. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are standard .

- Key Data : For structurally similar oxadiazoles, yields improved from 60% to 85% when POCl₃ was added dropwise over 30 minutes under reflux .

Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., dimethylamine protons at δ 2.8–3.2 ppm) and aromatic ring systems .

- X-ray Crystallography : Resolves 3D structure, confirming bond angles and dihedral angles between the oxazole core and substituents. For example, sulfonyl-linked chlorophenyl groups exhibit dihedral angles of 50–60° relative to the oxazole ring in analogs .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 4-chlorophenyl vs. m-tolyl) influence the compound’s pharmacological activity?

- Methodology : Structure-activity relationship (SAR) studies compare bioactivity across derivatives with varied substituents. For example:

- Antimicrobial Assays : Halogenated phenyl groups (e.g., 4-chlorophenyl) enhance activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to methoxy-substituted analogs (MIC = 32 µg/mL) .

- Computational Modeling : Density functional theory (DFT) calculates electron-withdrawing effects of the sulfonyl group, which increase electrophilicity and interaction with bacterial enzyme active sites .

Q. What strategies mitigate instability of the sulfonyl moiety under physiological conditions?

- Methodology :

- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Sulfonyl groups in analogs show stability at pH 4–7 but hydrolyze rapidly in acidic conditions (t₁/₂ = 2 hours at pH 1) .

- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester, improving stability in gastric fluid while maintaining activity in neutral environments .

Q. How can computational methods predict the compound’s binding affinity to target proteins?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes like Mycobacterium tuberculosis enoyl-ACP reductase. For a chlorophenyl-oxadiazole analog, docking scores (−9.2 kcal/mol) correlate with experimental IC₅₀ values (1.2 µM) .

- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable protein-ligand complexes .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for moisture-sensitive intermediates) to ensure consistency .

- Bioassay Design : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across ≥3 replicates to address biological variability .

- Data Validation : Cross-reference crystallographic data (CCDC entries) with computed DFT geometries to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.